Regioselective Fischer Indole Cyclization: Para vs. Ortho Positional Isomers Determine Indole Substitution Pattern
In tandem hydroformylation/Fischer indole synthesis, para-substituted arylhydrazines (including (4-ethylphenyl)hydrazine) exclusively direct cyclization to 3,5-disubstituted indoles, whereas ortho-substituted arylhydrazines (such as 2-ethylphenylhydrazine) yield 3,7-disubstituted indoles [1]. This regiochemical outcome is dictated by the position of the substituent on the phenyl ring and determines the structural isomer obtained [1].
| Evidence Dimension | Regioselectivity of Fischer indole cyclization (product substitution pattern) |
|---|---|
| Target Compound Data | 3,5-disubstituted indole (when using para-substituted arylhydrazines as the class representative) |
| Comparator Or Baseline | 2-ethylphenylhydrazine (ortho-isomer): 3,7-disubstituted indole |
| Quantified Difference | Qualitative distinction: para-substituted → 3,5-disubstituted indole; ortho-substituted → 3,7-disubstituted indole |
| Conditions | Tandem hydroformylation/Fischer indole synthesis with olefins; rhodium-catalyzed hydroformylation followed by acid-catalyzed cyclization |
Why This Matters
For procurement decisions, the para isomer cannot substitute for the ortho isomer without altering the substitution pattern of the indole product—a critical consideration for medicinal chemistry programs targeting specific regioisomers.
- [1] Köhling, P., Schmidt, A. M., Eilbracht, P. Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins. Organic Letters, 2003, 5(18), 3213-3216. View Source
